3-bromo-2-chloro-N,N-dimethylbenzamide
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Overview
Description
3-Bromo-2-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 2nd positions, respectively, and the amide nitrogen is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzene derivative, such as 3-bromo-2-chlorobenzoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with dimethylamine. This reaction is often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common for this specific structure.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and dimethylamine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 3-methoxy-2-chloro-N,N-dimethylbenzamide can be formed.
Hydrolysis: The major products are 3-bromo-2-chlorobenzoic acid and dimethylamine.
Scientific Research Applications
3-Bromo-2-chloro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its amide functionality.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and chlorine substituents can enhance its binding affinity to certain molecular targets, while the dimethylamide group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Lacks the chlorine substituent, which can affect its reactivity and applications.
2-Chloro-N,N-dimethylbenzamide: Lacks the bromine substituent, leading to different chemical properties and uses.
4-Bromo-2-chloro-N,N-dimethylbenzamide: The position of the bromine substituent is different, which can influence its chemical behavior and interactions.
Uniqueness
3-Bromo-2-chloro-N,N-dimethylbenzamide is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern can lead to distinct reactivity and interactions compared to other similar compounds. Its combination of substituents makes it a versatile compound in various chemical and biological applications.
Biological Activity
3-Bromo-2-chloro-N,N-dimethylbenzamide is a compound of significant interest in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the amidation of 3-bromo-2-chlorobenzoic acid with dimethylamine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in organic solvents like dichloromethane or tetrahydrofuran.
Key Chemical Properties:
- Molecular Formula: C9H10BrClN
- Molecular Weight: 232.54 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity, while the dimethylamide group influences its solubility and bioavailability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, contributing to its role in pharmacological applications.
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory properties, making it a candidate for further investigation in therapeutic contexts.
Case Studies and Experimental Data
-
Enzyme Interaction Studies:
- Molecular docking studies have shown that this compound can effectively bind to target proteins, with binding energies indicating strong interactions (Table 1).
Protein Target Binding Residues Binding Energy (kcal/mol) Protein A SER126, ASP125 -5.4 Protein B THR129, ARG150 -4.9 Protein C CYS29, GLY26 -4.5 -
Antimicrobial Activity:
- In vitro studies demonstrated that the compound inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Activity:
- A study evaluated the anti-inflammatory effects using a murine model, revealing significant reductions in inflammatory markers upon treatment with the compound.
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Compound | Key Differences |
---|---|
3-Bromo-N,N-dimethylbenzamide | Lacks chlorine substituent; different reactivity |
2-Chloro-N,N-dimethylbenzamide | Lacks bromine substituent; altered chemical behavior |
4-Bromo-2-chloro-N,N-dimethylbenzamide | Different substitution pattern affecting interactions |
Properties
IUPAC Name |
3-bromo-2-chloro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTLIGWXEIEHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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